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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypropanoic acid

Cat. No.: B3052655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of predicted spectroscopic data for 3-Fluoro-2-
hydroxypropanoic acid, a compound of interest in medicinal chemistry and drug

development. Due to the limited availability of experimental spectra in the public domain, this

document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This guide also outlines generalized experimental

protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Fluoro-2-
hydroxypropanoic acid. These predictions were generated using computational models and

can serve as a valuable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.6 - 4.8 Doublet of Doublets 2H CH₂F

~4.2 - 4.3 Triplet 1H CH(OH)

~12.0 - 13.0 Singlet (broad) 1H COOH

~5.0 - 6.0 Singlet (broad) 1H OH

Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (ppm) Assignment

~172 - 174 C=O

~82 - 84 (d, ¹JCF ≈ 170-180 Hz) CH₂F

~68 - 70 CH(OH)

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3300 Broad O-H stretch (alcohol)

3300 - 2500 Very Broad O-H stretch (carboxylic acid)

~1720 Strong C=O stretch (carboxylic acid)

~1200 Strong C-O stretch

~1050 Strong C-F stretch

Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
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m/z Relative Intensity (%) Assignment

107.01 100 [M-H]⁻

87.02 30 [M-H-HF]⁻

61.01 15 [M-H-HCOOH]⁻

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Fluoro-2-hydroxypropanoic acid.

General Workflow for Spectroscopic Analysis
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A generalized workflow for spectroscopic analysis.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Actual parameters may vary depending on the instrument and specific experimental

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-2-hydroxypropanoic
acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64

scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14

ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to

achieve an adequate signal-to-noise ratio.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a thin film on a suitable IR-transparent window

(e.g., NaCl or KBr plates) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3-Fluoro-2-hydroxypropanoic acid in a

suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile with a

small amount of water).

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source, coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire spectra in both positive and negative ion modes to determine the optimal

ionization. For a carboxylic acid, negative mode is often preferred.

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of

the detected ions and their relative abundances. The molecular ion (e.g., [M-H]⁻ in negative

mode) can be used to confirm the molecular weight of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b3052655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Data of 3-Fluoro-2-hydroxypropanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3052655#3-fluoro-2-hydroxypropanoic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b3052655#3-fluoro-2-hydroxypropanoic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b3052655#3-fluoro-2-hydroxypropanoic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b3052655#3-fluoro-2-hydroxypropanoic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b3052655#3-fluoro-2-hydroxypropanoic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3052655?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

